N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide is a complex organic compound that features a thiourea backbone. This compound is characterized by the presence of a butyl group, a thiophene ring, and a propan-2-yl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of a thiourea derivative with a substituted thiophene compound. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between thiourea derivatives and biological macromolecules.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with various biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity by binding to their active sites. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-[[oxo-(5-methyl-3-thiophenyl)methyl]amino]thiourea
- 1-Butyl-3-[[oxo-(5-ethyl-3-thiophenyl)methyl]amino]thiourea
- 1-Butyl-3-[[oxo-(5-phenyl-3-thiophenyl)methyl]amino]thiourea
Uniqueness
N-butyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H21N3OS2 |
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Molecular Weight |
299.5g/mol |
IUPAC Name |
1-butyl-3-[(5-propan-2-ylthiophene-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C13H21N3OS2/c1-4-5-6-14-13(18)16-15-12(17)10-7-11(9(2)3)19-8-10/h7-9H,4-6H2,1-3H3,(H,15,17)(H2,14,16,18) |
InChI Key |
NSAJSIBOZIQZFR-UHFFFAOYSA-N |
SMILES |
CCCCNC(=S)NNC(=O)C1=CSC(=C1)C(C)C |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CSC(=C1)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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